Etch Selectivity and ARDE: 2X Performance Improvement Over c-C4F8 at Sub-65 nm Nodes
In a direct comparative study using an inductively coupled plasma (ICP) system, Hexafluoro-1,3-butadiene (1,3-C4F6) demonstrated a two-fold (2X) overall improvement in etch parameters compared to its saturated analog, octafluorocyclobutane (c-C4F8). This improvement was quantified under optimized process conditions (varying cathode temperature, RF bias power, and chamber pressure) [1]. Critically, the study attributed this enhancement to a reduction in Aspect Ratio Dependent Etching (ARDE), which was facilitated by the unsaturated bond configuration of C4F6 [1]. A separate study confirmed that the transition from saturated c-C4F8 to unsaturated 1,3-C4F6 lessened the challenges of low selectivity and ARDE beyond the 65 nm node [2].
| Evidence Dimension | Overall Etch Performance (Profile Slope, Selectivity, CD Bias, Etch Rate) |
|---|---|
| Target Compound Data | 2X improvement in overall etch parameters |
| Comparator Or Baseline | c-C4F8 (octafluorocyclobutane) |
| Quantified Difference | 2X improvement (C4F6 vs c-C4F8) |
| Conditions | Inductively Coupled Plasma (ICP) system, optimized process conditions |
Why This Matters
For procurement specifying advanced nodes (≤65 nm), this data justifies selection of C4F6 over c-C4F8 to achieve required etch fidelity and reduce ARDE without extensive process re-optimization.
- [1] Anglinmatumona, T. L., Gabriel, C. T., & Allen, E. (2005). Characterization Methodologies for Unsaturated 1,3-C4F6 Plasma used to Investigate Aspect Ratio Dependent Etch and Etch Characteristics with Comparison to Saturated C-C4F8. AVS 52nd International Symposium, Paper PS-MoP18. View Source
- [2] AVS 48th International Symposium. (2006). Plasma Chemistries for High-Aspect-Ratio Dielectric Etching Beyond 65 nm Node. Paper PS2-TuP7. View Source
